3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLKCFKSWBZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrazinolysis of Methyl 3-Methoxybenzoate
The synthesis of 3-methoxybenzohydrazide begins with the hydrazinolysis of methyl 3-methoxybenzoate. Methyl 3-methoxybenzoate is treated with excess hydrazine hydrate (4 equivalents) in ethanol under reflux conditions for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide.
Reaction Conditions:
- Solvent: Ethanol (anhydrous)
- Temperature: 95°C (reflux)
- Catalyst: None required
- Yield: 23–33% (isolated via filtration and recrystallization).
The product, 3-methoxybenzohydrazide, is characterized by its melting point (>200°C) and NMR spectra. The ¹H-NMR (DMSO-d₆) displays signals at δ 7.70 (d, J = 8.2 Hz, 2H, aromatic protons), 3.83 (s, 3H, methoxy group), and 9.81 (s, 1H, NH).
Alternative Pathway: Methylation of 3-Hydroxybenzoic Acid
For cases where methyl 3-methoxybenzoate is unavailable, 3-hydroxybenzoic acid undergoes methylation using dimethyl sulfate in aqueous alkaline conditions. This method introduces the methoxy group prior to esterification and hydrazinolysis:
- Methylation:
- Hydrazinolysis: As described in Section 1.1.
Synthesis of 4-Methyl-1,3-Benzothiazole-2-Carbaldehyde
Cyclization of 2-Amino-4-Methylbenzenethiol
4-Methyl-1,3-benzothiazole-2-carbaldehyde is synthesized via cyclization of 2-amino-4-methylbenzenethiol with 2,4-pentanedione in acetonitrile under acidic conditions.
Procedure:
- 2-Amino-4-methylbenzenethiol (1.00 eq) and 2,4-pentanedione (1.50 eq) are dissolved in acetonitrile.
- A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.
- The mixture is heated at 80°C for 24 hours, yielding 4-methyl-1,3-benzothiazole after silica gel chromatography.
Oxidation to Carbaldehyde:
The benzothiazole intermediate is oxidized to the corresponding carbaldehyde using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
Condensation to Form 3-Methoxy-N'-(4-Methyl-1,3-Benzothiazol-2-yl)Benzohydrazide
Acid-Catalyzed Hydrazone Formation
The final step involves condensing 3-methoxybenzohydrazide with 4-methyl-1,3-benzothiazole-2-carbaldehyde in ethanol under reflux, catalyzed by trifluoroacetic acid (TFA).
Optimized Protocol:
Spectroscopic Characterization
- ¹H-NMR (DMSO-d₆): δ 12.42 (s, 1H, NH), 8.73 (s, 1H, N=CH), 8.18 (d, J = 8.6 Hz, 1H, benzothiazole-H), 7.92 (d, J = 6.5 Hz, 2H, aromatic-H), 3.83 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
- Mass Spectrometry: m/z 341.1 [M+H]⁺.
Comparative Analysis of Synthetic Methodologies
Solvent and Catalyst Impact
Analyse Chemischer Reaktionen
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in microbial and cancer cell growth. For example, it can inhibit DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Physicochemical Comparison
Key Observations :
Antibacterial Activity :
Enzyme Inhibition :
- Benzohydrazides with sulfonamide groups showed acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 µM) . The target compound’s benzothiazole may improve binding to AChE’s peripheral anionic site.
Biologische Aktivität
3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and findings from diverse sources.
Synthesis of the Compound
The synthesis of 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction between 4-methyl-1,3-benzothiazole-2-carboxylic acid derivatives and hydrazine derivatives under controlled conditions. Various synthetic pathways have been explored, including:
- Diazo-coupling
- Knoevenagel condensation
- Molecular hybridization techniques
These methods have been optimized to enhance yield and purity while maintaining the structural integrity of the target compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives, including 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide. The compound demonstrated moderate to significant activity against various bacterial strains. For instance, it was found to inhibit Mycobacterium tuberculosis with an IC50 value comparable to established anti-tubercular agents.
Table 1: Antimicrobial Activity of 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
| Pathogen | IC50 (μM) | MIC (μM) |
|---|---|---|
| Mycobacterium tuberculosis | 7.7 ± 0.8 | 0.08 |
| Staphylococcus aureus | 9.2 ± 1.5 | 0.09 |
| Escherichia coli | 11.1 ± 1.8 | 0.09 |
The compound's effectiveness against M. tuberculosis indicates its potential as a lead compound for further development in anti-tubercular therapies .
Inhibition Studies
Inhibition studies have shown that the compound effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP). The inhibition rates exceeded those of standard drugs such as Picotamide, suggesting that it may play a role in cardiovascular health by preventing thrombus formation .
Table 2: Platelet Aggregation Inhibition Rates
| Compound | Inhibition Rate (%) |
|---|---|
| 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | 30.5 |
| Picotamide | 25.1 |
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives for their anti-tubercular activity. Among these compounds, 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide was highlighted for its promising results in inhibiting M. tuberculosis growth in vitro and in vivo models.
The proposed mechanism involves interaction with bacterial cell wall synthesis pathways and inhibition of specific enzymes critical for bacterial survival. Further studies are needed to elucidate the exact biochemical pathways involved.
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide?
The compound can be synthesized via condensation of 3-methoxybenzohydrazide with 2-amino-4-methylbenzothiazole derivatives under reflux conditions. A typical procedure involves reacting equimolar amounts of the hydrazide and benzothiazole precursor in ethanol or methanol, with catalytic acetic acid, followed by recrystallization from methanol or ethanol for purification . Alternative methods include using 1,4-dioxane or pyridine as solvents for improved solubility of intermediates .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization involves a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the hydrazide (-NH-N=) and methoxy (-OCH₃) groups .
- FTIR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the hydrazide moiety) .
- X-ray crystallography for definitive structural confirmation, as demonstrated for structurally analogous hydrazones .
Q. What biological activities are associated with benzothiazole-hydrazide hybrids?
Derivatives of this class exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, hydrazones with methoxy substituents show enhanced solubility and reactivity, improving their interaction with bacterial cell membranes (e.g., against S. aureus and E. coli) . Anticancer activity is linked to iron-chelation mechanisms, which disrupt redox balance in tumor cells .
Q. How can researchers assess the antibacterial efficacy of this compound?
Use standardized assays such as:
- Minimum Inhibitory Concentration (MIC) tests against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains .
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Synergy studies with commercial antibiotics (e.g., ampicillin) to identify combinatory effects .
Q. What solvent systems are optimal for solubility studies?
The compound’s solubility varies with substituents. Polar aprotic solvents (DMSO, DMF) are suitable for in vitro assays, while methanol/ethanol mixtures are preferred for recrystallization. Methoxy groups enhance solubility in aqueous-organic blends (e.g., 90% ethanol/water) .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of acetylcholinesterase (AChE) inhibition by this compound?
Perform docking simulations using software like AutoDock Vina or Schrödinger Suite. Key steps:
- Retrieve the AChE crystal structure (PDB ID: 4EY7) and prepare the protein (remove water, add hydrogens).
- Generate ligand conformers and dock into the active site, focusing on π-π stacking with Trp86 and hydrogen bonding with Glu202 .
- Validate results with in vitro AChE inhibition assays (Ellman’s method) and correlate docking scores (binding energy) with IC₅₀ values .
Q. What structural modifications enhance cholinesterase inhibitory activity?
- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzothiazole 4-position to increase electrophilicity and active-site interactions .
- Replace the methoxy group with sulfonamide moieties to improve hydrogen-bonding capacity, as seen in analogs with IC₅₀ values <10 μM .
- Optimize the hydrazide linker length to balance flexibility and rigidity for better enzyme fit .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
Conflicting bioactivity data (e.g., variable MICs) may arise from polymorphic forms. Single-crystal X-ray analysis can identify:
- Conformational flexibility in the hydrazide moiety, affecting binding .
- Intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize active vs. inactive conformers .
- Compare packing motifs (e.g., orthorhombic vs. monoclinic systems) to correlate crystal habit with dissolution rates and bioavailability .
Q. What strategies mitigate low yields in large-scale synthesis?
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 4 hrs) and improve yield (>80%) .
- Use flow chemistry for continuous production, minimizing side reactions.
- Optimize stoichiometry (e.g., 1.2:1 ratio of benzothiazole to hydrazide) and catalyst (e.g., nano-TiO₂ for accelerated condensation) .
Q. How can DFT calculations predict spectroscopic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
